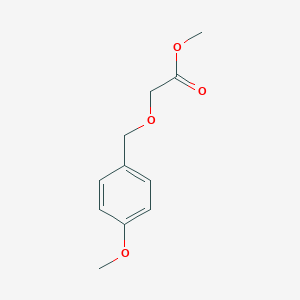
Methyl 2-((4-Methoxybenzyl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((4-Methoxybenzyl)oxy)acetate is an organic compound with the molecular formula C10H12O4. It is a derivative of acetic acid and is characterized by the presence of a methoxybenzyloxy group attached to the acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-Methoxybenzyl)oxy)acetate typically involves the esterification of (4-Methoxybenzyloxy)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((4-Methoxybenzyl)oxy)acetate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Hydrolysis: (4-Methoxybenzyloxy)acetic acid, methanol
Oxidation: (4-Hydroxybenzyloxy)acetic acid methyl ester
Substitution: Various substituted Methyl 2-((4-Methoxybenzyl)oxy)acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-((4-Methoxybenzyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-((4-Methoxybenzyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (4-Methoxybenzyloxy)acetic acid and methanol. Additionally, its methoxy group can undergo metabolic transformations, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl anisate: Similar structure with a methoxy group on the benzene ring but lacks the acetic acid moiety.
Methyl 4-methoxyacetoacetate: Contains a methoxy group and an ester functional group but differs in the position and type of ester linkage.
Benzoic acid, 4-(acetyloxy)-, methyl ester: Similar ester functional group but with a different aromatic substitution pattern.
Uniqueness
Methyl 2-((4-Methoxybenzyl)oxy)acetate is unique due to its specific combination of a methoxybenzyloxy group and an acetic acid ester linkage.
Propiedades
Número CAS |
51759-07-0 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
methyl 2-[(4-methoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
PFSLSOYNJRVULY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)COCC(=O)OC |
Sinónimos |
[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester; Methyl [(p-Methoxybenzyl)oxy]acetate; 2-[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















